

Preclinical Data Dossier: M4 Muscarinic Acetylcholine Receptor (mAChR) Agonists

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Compound of Interest					
Compound Name:	M4 mAChR agonist-1				
Cat. No.:	B10809647	Get Quote			

This technical guide provides a comprehensive overview of the preclinical data for M4 muscarinic acetylcholine receptor (mAChR) agonists, with a focus on agents investigated for neuropsychiatric disorders. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and psychosis, such as the striatum, hippocampus, and neocortex.[1][2] Activation of the M4 receptor, which is coupled to Gai/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism modulates neurotransmitter release, including a reduction in dopamine release in the mesolimbic pathway, which is a key target for antipsychotic therapies.[1] Consequently, selective M4 mAChR agonists are being investigated as a novel therapeutic approach for treating psychosis and cognitive impairments associated with schizophrenia and other CNS disorders, potentially offering an improved side-effect profile compared to traditional dopamine D2 receptor antagonists.[1][4]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for representative M4 mAChR agonists.



Table 1: In Vitro Receptor Binding and Potency

Compound	Receptor Target	Assay Type	EC50 (nM)	Reference
M1/M4 muscarinic agonist 1	M4	Functional Assay	14	[5]
M1	Functional Assay	55	[5]	
M1/M2/M4 muscarinic agonist 1	M4	Functional Assay	6.5	[6]
M1	Functional Assay	26	[6]	_
M2	Functional Assay	210	[6]	_
Oxotremorine	M4	cAMP Flux	47.2	[7]

Table 2: In Vivo Efficacy in Preclinical Models of Psychosis



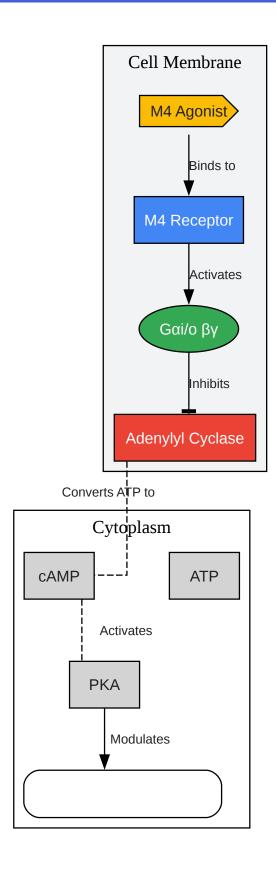
Compound	Animal Model	Endpoint	Key Findings	Reference
ML-007	Amphetamine- induced hyperlocomotion	Reduction in locomotor activity	Potent efficacy demonstrated	[8]
PCP-induced hyperlocomotion	Reduction in locomotor activity	Potent efficacy demonstrated	[8]	_
Conditioned avoidance response	Inhibition of avoidance response	Potent efficacy demonstrated	[8]	_
Xanomeline	Amphetamine- induced hyperlocomotion	Reduction in locomotor activity	Robust activity observed	[9]
PCP-induced hyperlocomotion	Reduction in locomotor activity	Robust activity observed	[9]	
Conditioned avoidance response	Inhibition of avoidance response	Robust activity observed	[9]	

Signaling Pathways and Experimental Workflows

M4 mAChR Signaling Pathway

Activation of the M4 receptor by an agonist initiates a signaling cascade that modulates neuronal activity.





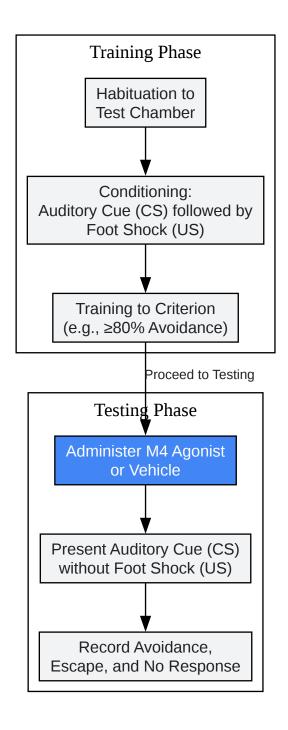
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Caption: M4 mAChR agonist signaling cascade leading to reduced neurotransmitter release.



Experimental Workflow: Conditioned Avoidance Response (CAR) Model

The CAR model is a preclinical behavioral assay used to evaluate the antipsychotic potential of drug candidates.



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Caption: Workflow for the Conditioned Avoidance Response (CAR) behavioral model.



Experimental Protocols

In Vitro Functional Assay: cAMP Measurement

This assay determines the potency of an M4 agonist by measuring the inhibition of cAMP production.

- Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human M4 muscarinic acetylcholine receptor (hM4).
- Protocol:
 - Cells are seeded into 96-well plates and cultured to confluency.
 - The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells are pre-incubated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
 - The M4 agonist is added at varying concentrations and incubated for a specified period.
 - Cell lysis is performed, and intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).
- Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Behavioral Model: Amphetamine-Induced Hyperlocomotion

This model assesses the potential antipsychotic activity of a compound by measuring its ability to attenuate the psychostimulant-induced increase in locomotor activity in rodents.

- Animals: Male Sprague-Dawley rats or C57BL/6 mice.
- Protocol:



- Animals are habituated to the open-field arenas for 30-60 minutes.
- The test compound (M4 agonist) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
- Following a pre-treatment period, animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
- Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
- Data Analysis: The total locomotor activity is compared between the vehicle-treated and M4
 agonist-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by
 the M4 agonist is indicative of potential antipsychotic efficacy.

Conclusion

The preclinical data for M4 mAChR agonists demonstrate their potential as a novel therapeutic strategy for neuropsychiatric disorders. Their mechanism of action, involving the modulation of dopamine release through Gαi/o-coupled signaling, offers a distinct advantage over conventional antipsychotics. The in vitro and in vivo studies summarized in this guide provide a strong rationale for the continued clinical development of selective M4 agonists for the treatment of psychosis and cognitive deficits. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this promising class of compounds.

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